1-(3-methoxybenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxybenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic effects . Therefore, the targets of this compound could be numerous, depending on the specific functional groups and structural features it possesses.
Mode of Action
The mode of action of oxadiazole derivatives can vary widely, depending on their specific structure and the biological target they interact with. For example, some oxadiazole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors or other biological molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its exact mode of action and biological targets. Given the wide range of activities reported for oxadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as the compound’s size, polarity, and the presence of functional groups can influence its bioavailability and pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter the levels of certain metabolites in the cell, leading to downstream effects on cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-9-6-16(7-10-18)21-23-22(29-24-21)17-8-11-20(26)25(14-17)13-15-4-3-5-19(12-15)28-2/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWAVEOAMDKDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.